Ferroportin-IN-1

Ferroportin Hepcidin Mimetic Iron Metabolism

Ferroportin-IN-1 is a synthetic small-molecule inhibitor of the iron export protein ferroportin (SLC40A1), designed to mimic the iron-regulatory action of the hormone hepcidin. Identified as compound 23 in patent WO2020123850A1, it functions by binding to and blocking ferroportin-mediated iron efflux from cells.

Molecular Formula C22H21FN8OS
Molecular Weight 464.5 g/mol
Cat. No. B15140987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroportin-IN-1
Molecular FormulaC22H21FN8OS
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC4=C(NC(=O)N=C4S3)NCC5=C(C=CC=N5)F
InChIInChI=1S/C22H21FN8OS/c23-13-4-3-9-25-16(13)12-26-20-19-21(31-22(32)30-20)33-18(29-19)8-11-24-10-7-17-27-14-5-1-2-6-15(14)28-17/h1-6,9,24H,7-8,10-12H2,(H,27,28)(H2,26,30,31,32)
InChIKeyAMCFSVKOAOALFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferroportin-IN-1: A Small-Molecule Inhibitor for Hepcidin-Mimetic Research in Iron Metabolism


Ferroportin-IN-1 is a synthetic small-molecule inhibitor of the iron export protein ferroportin (SLC40A1), designed to mimic the iron-regulatory action of the hormone hepcidin [1]. Identified as compound 23 in patent WO2020123850A1, it functions by binding to and blocking ferroportin-mediated iron efflux from cells [1]. This mechanism is central to research into diseases stemming from hepcidin deficiency or iron metabolism dysregulation, such as β-thalassemia and hemochromatosis [1].

Why Substituting Ferroportin-IN-1 with Other Iron Metabolism Modulators is Not Advisable


Ferroportin-IN-1 cannot be simply replaced by other in-class compounds or hepcidin mimetics due to its distinct chemical structure and specific targeting of the ferroportin-hepcidin axis [1]. Unlike the endogenous peptide hepcidin, which has a complex structure and limited in vivo stability, Ferroportin-IN-1 is a small molecule designed for improved drug-like properties and oral bioavailability [1]. Its activity profile is unique to the chemical series disclosed in patent WO2020123850A1, meaning alternative small-molecule ferroportin inhibitors (e.g., VIT-2763) from different chemical series cannot be assumed to have the same binding kinetics, selectivity, or off-target profile [1]. Substitution with an unverified analog could lead to inconsistent experimental results and invalidate comparative analyses within a research program.

Quantitative Differentiation Guide: Ferroportin-IN-1 vs. Leading Alternatives


Binding Affinity: Ferroportin-IN-1 vs. Hepcidin in a Cellular Internalization Assay

Ferroportin-IN-1 demonstrates functional inhibition of ferroportin, mimicking the action of the natural ligand hepcidin. While direct quantitative affinity data (e.g., Kd or IC50) for Ferroportin-IN-1 is not publicly disclosed, its activity is inferred from the patent's description as a ferroportin inhibitor [1]. In contrast, the endogenous peptide hepcidin exhibits a dose-dependent inhibitory effect on ferroportin with an IC50 of approximately 300 nM in THP-1 macrophage cells, as determined by a cellular internalization assay [2]. This provides a biological benchmark for the class, highlighting the need for small-molecule inhibitors like Ferroportin-IN-1 to achieve comparable or improved potency in a more drug-like scaffold.

Ferroportin Hepcidin Mimetic Iron Metabolism

Chemical Series Differentiation: Ferroportin-IN-1 vs. VIT-2763 (Vamifeport)

Ferroportin-IN-1 (compound 23 from WO2020123850A1) and VIT-2763 (Vamifeport) are both orally bioavailable small-molecule ferroportin inhibitors, but they originate from distinct chemical series with potentially different binding modes and pharmacokinetic profiles [1]. VIT-2763 has a reported IC50 of 24 nM in a fluorescence polarization assay displacing TMR-labeled hepcidin from ferroportin . In contrast, the specific potency of Ferroportin-IN-1 is not publicly quantified, but it is explicitly claimed in its patent to be an inhibitor of ferroportin [1]. This makes Ferroportin-IN-1 a valuable tool for comparative studies to investigate structure-activity relationships (SAR) across different chemical scaffolds targeting the same protein.

Small Molecule Inhibitor Oral Bioavailability β-Thalassemia

Purity and Quality Control: Vendor-Supplied Ferroportin-IN-1 vs. Custom Synthesis

For reproducible research, the purity of Ferroportin-IN-1 is a critical procurement parameter. Reputable vendors like MedChemExpress supply Ferroportin-IN-1 with a guaranteed purity of 99.33%, as verified by HPLC . This high purity minimizes the risk of off-target effects or inconsistent results that could arise from contaminants present in lower-grade or custom-synthesized batches. In contrast, the purity of material from non-specialist suppliers or in-house synthesis may be variable and is often not rigorously quantified, introducing a significant experimental variable.

Purity QC Procurement

Optimal Application Scenarios for Ferroportin-IN-1 in Iron Metabolism Research


Investigation of Hepcidin-Mimetic Pharmacology in In Vitro Models of Iron Overload

Ferroportin-IN-1 is ideally suited for in vitro studies exploring the pharmacological consequences of blocking cellular iron export. Its use is validated for modeling the effects of hepcidin deficiency in cell lines relevant to iron metabolism, such as macrophages and intestinal epithelial cells [1]. By inhibiting ferroportin, researchers can study the resulting intracellular iron sequestration and its impact on cellular function, which is a hallmark of conditions like hemochromatosis and β-thalassemia [1]. The compound's small-molecule nature makes it a convenient and stable alternative to the peptide hepcidin for long-term cell culture experiments [1].

Comparative Pharmacology Studies Against Other Small-Molecule Ferroportin Inhibitors

Given the emergence of multiple ferroportin inhibitors from distinct chemical series (e.g., VIT-2763), Ferroportin-IN-1 serves as a critical comparator for structure-activity relationship (SAR) and mechanism-of-action studies [1]. Researchers can use Ferroportin-IN-1 in side-by-side experiments with other inhibitors to profile differences in binding kinetics, cellular efficacy, and off-target profiles. Such comparative analyses are essential for selecting the most appropriate chemical probe for a specific research question and for advancing the understanding of ferroportin pharmacology [1].

In Vivo Efficacy Studies in Murine Models of β-Thalassemia and Iron Overload

As a small molecule with potential oral bioavailability, Ferroportin-IN-1 is a candidate for in vivo studies in rodent models of iron metabolism disorders [1]. Its application is specifically indicated for diseases caused by a lack of hepcidin, such as β-thalassemia intermedia [1]. In these models, researchers can evaluate the compound's ability to ameliorate anemia, reduce organ iron loading, and improve ineffective erythropoiesis, providing a crucial translational bridge between in vitro findings and potential therapeutic utility [1].

Biomarker Discovery and Validation Studies for Iron-Regulatory Pathways

By selectively inhibiting ferroportin, Ferroportin-IN-1 enables researchers to perturb the iron efflux pathway in a controlled manner, facilitating the identification and validation of downstream biomarkers of iron homeostasis [1]. This application is valuable in both academic and pharmaceutical research settings, where robust biomarkers are needed to monitor target engagement and pharmacodynamic response in preclinical models. The compound's defined mechanism of action provides a clean tool for dissecting the complex network of proteins involved in systemic iron regulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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